molecular formula C14H13NO B11955988 1-(2-methoxyphenyl)-N-phenylmethanimine CAS No. 3369-37-7

1-(2-methoxyphenyl)-N-phenylmethanimine

Cat. No.: B11955988
CAS No.: 3369-37-7
M. Wt: 211.26 g/mol
InChI Key: HBBUHFXBDZPAMN-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-N-phenylmethanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylmethanimine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyphenyl)-N-phenylmethanimine can be synthesized through several methods. One common approach involves the condensation reaction between 2-methoxybenzaldehyde and aniline in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, the purification steps can be streamlined using advanced separation techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-N-phenylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl rings.

Scientific Research Applications

1-(2-Methoxyphenyl)-N-phenylmethanimine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-N-phenylmethanimine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. The methoxy group and imine functionality play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the presence of a piperazine ring.

    2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has an isocyanate functionality.

    Para-Methoxyphenylpiperazine: Similar in structure but with a para-methoxy substitution.

Uniqueness

1-(2-Methoxyphenyl)-N-phenylmethanimine is unique due to its specific imine structure combined with the methoxyphenyl group

Properties

CAS No.

3369-37-7

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-phenylmethanimine

InChI

InChI=1S/C14H13NO/c1-16-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h2-11H,1H3

InChI Key

HBBUHFXBDZPAMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=NC2=CC=CC=C2

Origin of Product

United States

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